molecular formula C10H5F3N6O2 B11796966 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11796966
M. Wt: 298.18 g/mol
InChI Key: POXGSQZRXDCXTR-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a triazolo-pyrimidine ring system. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrimidine ring system . This method is catalyst-free and eco-friendly, making it suitable for large-scale industrial production. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 100-150°C.

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various condensation products.

Scientific Research Applications

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid involves the inhibition of key molecular targets. For instance, it inhibits CDK2, a cyclin-dependent kinase involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it suppresses the ERK signaling pathway, which is crucial for cell proliferation and survival . These mechanisms contribute to its potent anticancer activities.

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C10H5F3N6O2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H5F3N6O2/c11-10(12,13)6-3-7(19-9(16-6)14-4-15-19)18-2-1-5(17-18)8(20)21/h1-4H,(H,20,21)

InChI Key

POXGSQZRXDCXTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=NC3=NC=NN23)C(F)(F)F

Origin of Product

United States

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